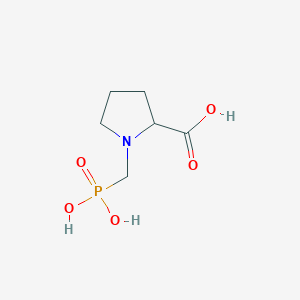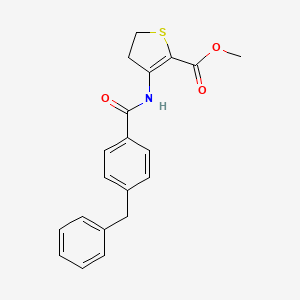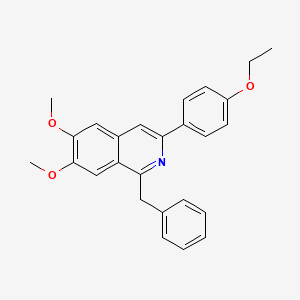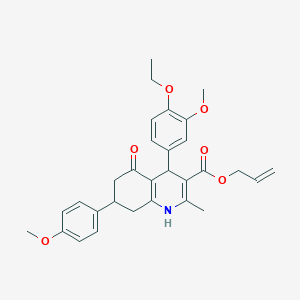![molecular formula C21H17N5O2 B15041543 5-amino-3-{(Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B15041543.png)
5-amino-3-{(Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-[(1Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoeth-1-en-1-yl]-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(1Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoeth-1-en-1-yl]-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds through reactions such as nitration, reduction, and cyclization. The final step often involves the condensation of the intermediate with appropriate reagents under controlled conditions to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-[(1Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoeth-1-en-1-yl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and cyano groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Amino-3-[(1Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoeth-1-en-1-yl]-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-3-[(1Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoeth-1-en-1-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-alkyl pyrazoles: These compounds share a similar pyrazole core but differ in the substituents attached to the ring.
5-Amino-4-hydroxyiminopyrazoles: These compounds have an additional hydroxyl group, which can influence their reactivity and biological activity.
Uniqueness
5-Amino-3-[(1Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoeth-1-en-1-yl]-1H-pyrazole-4-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17N5O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-amino-5-[(Z)-1-cyano-2-(3-methoxy-4-phenylmethoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C21H17N5O2/c1-27-19-10-15(7-8-18(19)28-13-14-5-3-2-4-6-14)9-16(11-22)20-17(12-23)21(24)26-25-20/h2-10H,13H2,1H3,(H3,24,25,26)/b16-9+ |
InChI Key |
KDVDSKCHXYKOLV-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=C(C(=NN2)N)C#N)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=C(C(=NN2)N)C#N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol](/img/structure/B15041469.png)
![(5E)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041476.png)


![2-[(4-ethoxyphenyl)amino]-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B15041492.png)

![(2Z,5Z)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15041504.png)
![N'-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B15041512.png)


![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041530.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B15041540.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate](/img/structure/B15041549.png)
![3-(4-Chlorophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile](/img/structure/B15041553.png)
